6-(4-chlorophenyl)-2-[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one
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Overview
Description
6-(4-chlorophenyl)-2-[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one is a complex organic compound that belongs to the class of pyridazinones. This compound is characterized by its unique structure, which includes a chlorophenyl group, a dimethylpyrazole moiety, and an azetidinyl group attached to a pyridazinone core. It has garnered interest in various fields of scientific research due to its potential pharmacological and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-chlorophenyl)-2-[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one typically involves multiple steps:
Cycloaddition Reaction: The initial step involves the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates.
Formation of Azetidinyl Group: The azetidinyl group is introduced through a reaction involving azetidine and appropriate reagents under controlled conditions.
Attachment of Dimethylpyrazole Moiety: The final step involves the attachment of the dimethylpyrazole moiety to the azetidinyl group, completing the synthesis of the compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent quality control measures to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
6-(4-chlorophenyl)-2-[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
6-(4-chlorophenyl)-2-[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-(4-chlorophenyl)-2-[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 6-(4-Methylphenyl)-2-[1-(1,5-dimethylpyrazole-3-carbonyl)azetidin-3-yl]pyridazin-3-one
- 6-(4-Bromophenyl)-2-[1-(1,5-dimethylpyrazole-3-carbonyl)azetidin-3-yl]pyridazin-3-one
Uniqueness
6-(4-chlorophenyl)-2-[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This compound’s specific structure allows for unique interactions with molecular targets, making it a valuable candidate for further research and development .
Properties
IUPAC Name |
6-(4-chlorophenyl)-2-[1-(1,5-dimethylpyrazole-3-carbonyl)azetidin-3-yl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN5O2/c1-12-9-17(21-23(12)2)19(27)24-10-15(11-24)25-18(26)8-7-16(22-25)13-3-5-14(20)6-4-13/h3-9,15H,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGOVZERXTFDHPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)N2CC(C2)N3C(=O)C=CC(=N3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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